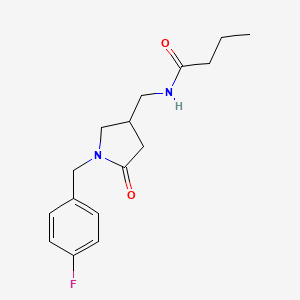

![molecular formula C17H23NO3 B2547373 N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylpropanamide CAS No. 1902921-06-5](/img/structure/B2547373.png)

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylpropanamide is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as dibenzo[1,4]dioxin and dibenzo[b,f][1,4]thiazepin moieties, which are known for their potential antitumor activities. These compounds are part of a broader class of molecules that have been synthesized and evaluated for their ability to interact with DNA and exhibit anticancer properties .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from commercially available raw materials. For instance, the synthesis of dibenzo[1,4]dioxin-1-carboxamides required the preparation of substituted dibenzo[1,4]dioxin-1-carboxylic acids through various methods, although regiospecific syntheses were not always available, leading to mixtures of regioisomers that were sometimes difficult to separate . Another example is the synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, which involved ring-closing reactions, reduction reactions, and acylation reactions as key steps, achieving over 30% overall yields .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using techniques such as 1H NMR, 13C NMR, and mass spectrometry. These techniques ensure that the synthesized compounds match the expected structures, which is crucial for the subsequent evaluation of their biological activities .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for introducing the desired functional groups and achieving the correct molecular architecture. The reactions must be carefully controlled to obtain the desired regioisomers and to maximize yields. The papers do not provide detailed reaction mechanisms, but the mentioned techniques such as ring-closing, reduction, and acylation are common in the synthesis of complex organic molecules .

Physical and Chemical Properties Analysis

While the papers do not provide extensive details on the physical and chemical properties of the compounds, such properties are typically influenced by the molecular structure. For example, the presence of the dibenzo[1,4]dioxin moiety can affect the compound's solubility, stability, and ability to intercalate with DNA. These properties are important for the compound's biological activity and potential as an antitumor agent .

Relevant Case Studies

The papers discuss the evaluation of these compounds' antitumor activities. For example, dibenzo[1,4]dioxin-1-carboxamides showed activity against P388 leukemia both in vitro and in vivo, with structure-activity relationships suggesting DNA-intercalating properties similar to other antitumor agents . Additionally, certain N-(1-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives exhibited potent cytotoxic activities against human cancer cell lines, with further studies indicating that inhibition of sirtuins could be the mechanism of action .

科学的研究の応用

Polymer Synthesis and Characterization

Chain-growth Polycondensation for Aramides : Research has focused on synthesizing well-defined aramides through chain-growth polycondensation, leading to the development of block copolymers with controlled molecular weight and low polydispersity. These efforts aimed to enhance the performance of aromatic polyamides by introducing well-defined structures and studying their supramolecular assemblies, showcasing applications in creating advanced materials with specific properties such as improved thermal stability and mechanical strength (Yokozawa et al., 2002).

Polybenzoxazine Characterization : Another area of research has involved the synthesis and characterization of polybenzoxazine with phenylnitrile functional groups. The study focused on understanding the curing behaviors and thermal properties of these compounds, which could lead to the development of materials with enhanced thermal stability and mechanical properties. Such research is crucial for the advancement of high-performance polymers for various industrial applications (Qi et al., 2009).

Antimicrobial Activity

Dipodal-Benzimidazole, Benzoxazole, and Benzothiazole Derivatives : Studies have also been conducted on the synthesis and antimicrobial activity of new benzimidazole, benzoxazole, and benzothiazole derivatives. These compounds have shown broad-spectrum antimicrobial activity against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents for medical and industrial uses (Padalkar et al., 2014).

Light-Emitting Materials

Organic Light-Emitting Diodes (OLEDs) : Research into 2-(stilben-4-yl)benzoxazole derivatives for use in OLEDs has shown that these compounds can be used as dopants to achieve bright blue emission. This area of research is crucial for the development of display and lighting technologies, offering insights into the emission mechanisms and potential for performance enhancement in OLED devices (Ko et al., 2001).

作用機序

Safety and Hazards

特性

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c19-17(9-6-13-4-2-1-3-5-13)18-14-7-8-15-16(12-14)21-11-10-20-15/h1-5,14-16H,6-12H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREUAPJSHNSLEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1NC(=O)CCC3=CC=CC=C3)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylpropanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2547291.png)

![3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2547300.png)

![ethyl N-[2-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2547302.png)

![2-[[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2547307.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2547308.png)

![N-[1-(Oxolan-2-yl)ethyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide](/img/structure/B2547310.png)

![[5-(2-chlorophenyl)-3-isoxazolyl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2547312.png)